

Key reactive sites on 6-Bromoisoquinolin-1-amine

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Compound of Interest

Compound Name: **6-Bromoisoquinolin-1-amine**

Cat. No.: **B1290191**

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An In-depth Technical Guide on the Key Reactive Sites of **6-Bromoisoquinolin-1-amine**

This guide provides a detailed exploration of the key reactive sites of **6-bromoisoquinolin-1-amine**, a versatile building block in modern synthetic chemistry. We will delve into the electronic characteristics that govern its reactivity and present practical, field-proven protocols for its derivatization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule's synthetic potential.

Understanding the Electronic Landscape

The reactivity of **6-bromoisoquinolin-1-amine** is dictated by the electronic interplay between the isoquinoline core, the electron-donating amine (-NH₂) at the C1 position, and the electron-withdrawing bromine (-Br) atom at the C6 position.

- The C1-Amine Group: As a strong electron-donating group, the primary amine at the C1 position significantly influences the electron density of the heterocyclic ring. This makes the nitrogen atom itself a potent nucleophile and activates the ring towards certain electrophilic substitutions.
- The C6-Bromo Group: The bromine atom at the C6 position serves as a versatile synthetic handle. Its presence allows for a variety of cross-coupling reactions, providing a gateway to complex molecular architectures.

- The Isoquinoline Core: The isoquinoline ring system itself is a unique scaffold, and the positions for substitution are influenced by the electronic effects of the existing substituents.

The following diagram illustrates the key reactive sites that will be discussed in this guide.

Caption: Key reactive sites on **6-Bromoisoquinolin-1-amine**.

Reactions at the C1-Amine Group

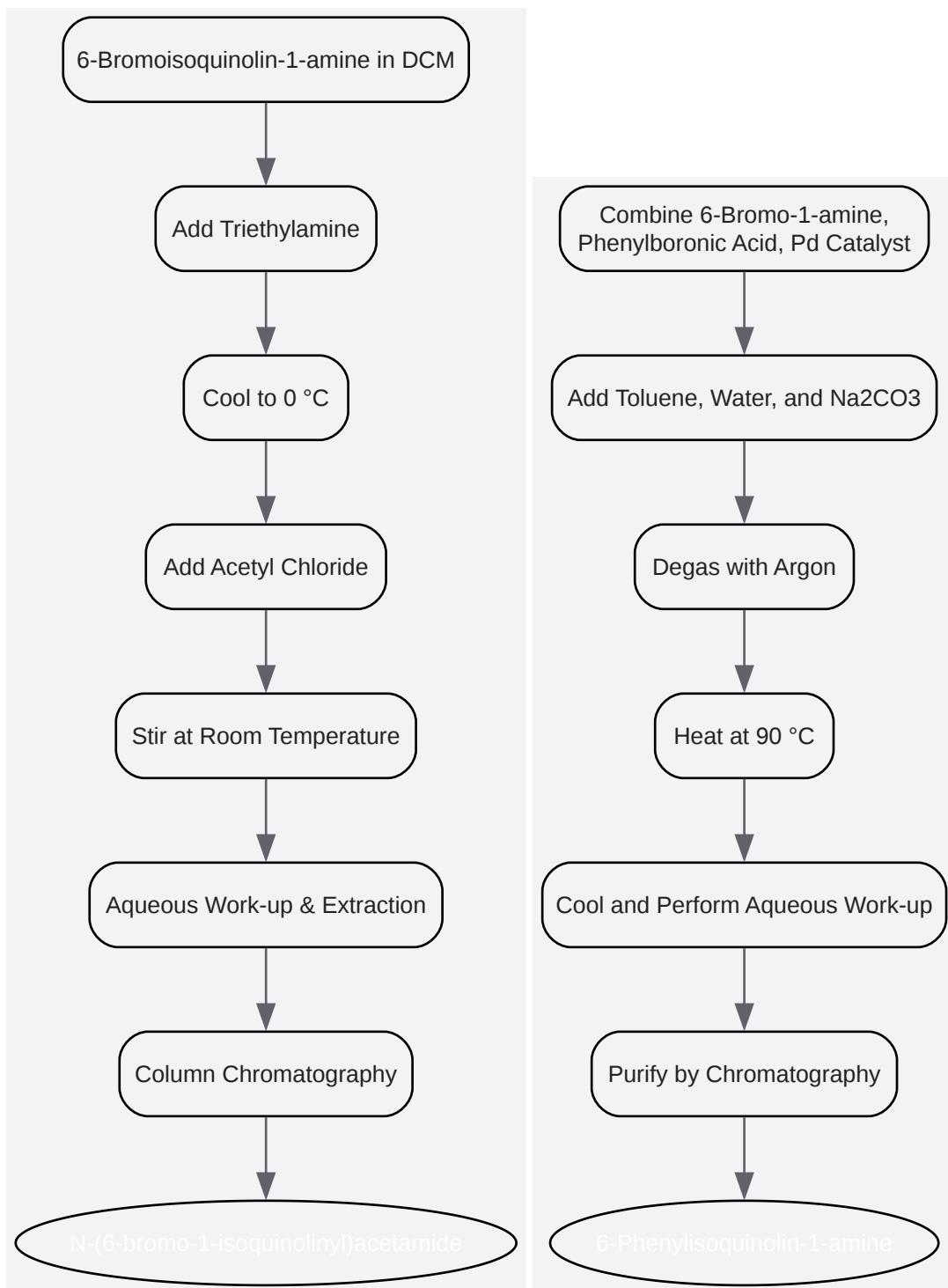
The primary amine at the C1 position is a key site for nucleophilic reactions. Its reactivity is well-documented and allows for the introduction of a wide range of functional groups.

Amide Bond Formation

A common transformation is the acylation of the amine to form an amide bond. This is often a crucial step in the synthesis of bioactive molecules.

Experimental Protocol: Synthesis of N-(6-bromo-1-isoquinoliny)acetamide

- Dissolution: Dissolve **6-bromoisoquinolin-1-amine** (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
- Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).
- Acylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise.
- Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
- Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Purification: Purify the crude product by column chromatography on silica gel.

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